PDE3 Enzymatic Inhibition: Amrinone vs. Milrinone — 12.5-Fold Potency Differential
In a direct head-to-head comparison using canine heart phosphodiesterase III preparations, amrinone exhibited an IC₅₀ of 150 µM, whereas milrinone demonstrated an IC₅₀ of 12 µM [1]. This represents a 12.5-fold difference in enzymatic inhibitory potency. The in vivo inotropic ED₅₀ values in dogs paralleled this difference: 1891 µg/kg for amrinone versus 37 µg/kg for milrinone (approximately 51-fold difference), with a strong correlation between in vitro PDE3 IC₅₀ and in vivo inotropic ED₅₀ (r = 0.98, p < 0.01) [1]. In isolated guinea pig hearts, amrinone produced maximal concentration-dependent positive inotropic effects of 16%, compared to 26% for milrinone over the identical concentration range (10⁻⁷ to 10⁻⁴ M) [2].
| Evidence Dimension | PDE3 Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | 150 µM (canine cardiac PDE3) |
| Comparator Or Baseline | Milrinone: 12 µM (canine cardiac PDE3) |
| Quantified Difference | 12.5-fold lower potency (amrinone vs. milrinone); 51-fold lower in vivo potency (ED₅₀) |
| Conditions | Canine heart phosphodiesterase III preparation; in vivo anesthetized/unanesthetized dogs |
Why This Matters
For research requiring precise PDE3 inhibition dose-response relationships, the 12.5-fold potency difference necessitates distinct concentration ranges; for procurement, this establishes amrinone as the lower-potency reference standard.
- [1] Robertson DW, et al. Studies on solution conformations and mechanism of action of amrinone and milrinone. Fed Proc. 1986;45(4):810. View Source
- [2] Zausig YA, et al. A comparison of three phosphodiesterase type III inhibitors on mechanical and metabolic function in guinea pig isolated hearts. Anesth Analg. 2006;102(6):1646-1652. View Source
